(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, making it a nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the introduction of the methoxyprop-1-ynyl group, and the attachment of the sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these steps include strong bases, such as sodium hydride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps, such as chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution at the amino group could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable tool for synthetic chemists.
Biology
In biology, the compound’s structure, resembling that of natural nucleosides, allows it to interact with biological macromolecules such as DNA and RNA. This interaction is crucial for studying the mechanisms of nucleic acid synthesis and degradation.
Medicine
In medicine, (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is investigated for its potential as an antiviral and anticancer agent. Its ability to mimic natural nucleosides enables it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA and RNA, leading to the inhibition of viral replication or cancer cell growth. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby blocking their activity and preventing the proliferation of harmful cells.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
What sets (2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol apart from these similar compounds is its unique methoxyprop-1-ynyl group, which can confer distinct reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.
Properties
Molecular Formula |
C14H17N5O5 |
---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17N5O5/c1-23-4-2-3-8-17-12(15)9-13(18-8)19(6-16-9)14-11(22)10(21)7(5-20)24-14/h6-7,10-11,14,20-22H,4-5H2,1H3,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
VGOZRQUUWDMUGS-FRJWGUMJSA-N |
Isomeric SMILES |
COCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
COCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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